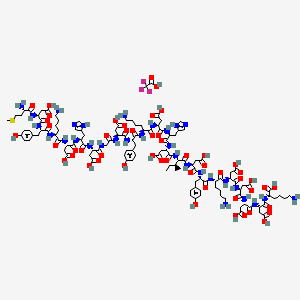
PSMA/PSM-P1 (4-12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSMA; PSM-P1
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development for Imaging and Therapy
PSMA-targeted radiopharmaceuticals have been developed for imaging and therapy in prostate cancer, especially in advanced and metastatic disease. Radioligands like [18F]FDCFPyL, [18F]PSMA-1007, and [177Lu]PSMA-617 show promise for detection and treatment through radioligand imaging and therapy. These developments represent a shift towards small molecule inhibitors with high affinity to PSMA (Wester & Schottelius, 2019).
Expression Analysis in Prostate Cancer
PSMA and its alternatively spliced variants, such as PSM-C and PSM-D, are expressed in prostate cancer tissues. The expression ratios of these variants correlate with the severity of the disease, indicating their potential as biomarkers for prostate cancer progression and metastasis (Schmittgen et al., 2003).
Near-Infrared Fluorescence Imaging for Surgical Guidance
Real-time, near-infrared fluorescence imaging using agents like YC-27 enables the visualization of PSMA in vivo. This approach has shown potential in improving surgical treatment of prostate cancer and reducing positive surgical margins, which could reduce the need for adjuvant radiotherapy (Neuman et al., 2014).
Historical Perspective and Clinical Trials
The history of PSMA as a theranostic target in prostate cancer emphasizes its role in PET imaging and molecular radiotherapy. This background provides a foundation for understanding the current and potential future applications of PSMA-targeted therapies (Miyahira & Soule, 2021).
Development of PSMA Ligands
The rise of PSMA ligands like 123I-MIP-1972 and 123I-MIP-1095 for diagnosis and therapy of prostate cancer marks a significant advancement. These developments have led to the widespread clinical application of PET/CT with 68Ga-PSMA-11 and endoradiotherapy with PSMA ligands (Afshar-Oromieh et al., 2016).
PSMA in Tumor-Associated Neovasculature
PSMA expression is not only limited to prostate cancer cells but also found in tumor-associated neovasculature of various malignant neoplasms. This finding suggests potential applications of PSMA-targeted therapies beyond prostate cancer (Chang et al., 1999).
Halogenated Heterodimeric Inhibitors for Targeting Prostate Cancer
Developing halogenated heterodimeric inhibitors of PSMA as radiolabeled probes for prostate cancer targeting is a promising approach. These inhibitors have shown specific PSMA binding on human prostate cancer cells, indicating their potential in detecting, staging, and monitoring prostate cancer (Maresca et al., 2009).
Imaging and Targeting PSMA-Positive Prostate Cancer
Radiolabeled small-molecule ligands for PSMA have been developed for in vivo imaging in experimental models of prostate cancer. These agents show selective binding and tumor uptake, making them suitable for imaging prostate cancer using positron emission tomography and other imaging modalities (Foss et al., 2005).
α-Radiation Therapy with 225Ac-PSMA-617
225Ac-PSMA-617 therapy, an α-radionuclide-labeled PSMA ligand, has demonstrated complete responses in challenging clinical situations of metastatic castration-resistant prostate cancer. This therapy presents strong potential for significantly benefiting advanced-stage prostate cancer patients (Kratochwil et al., 2016).
Standardized Evaluation of PSMA-Ligand PET/CT
The proposed miTNM classification for interpreting PSMA-ligand PET/CT provides a standardized framework for reporting PSMA-ligand PET imaging, facilitating the exchange of information among physicians and institutions. This system is crucial for consistent interpretation and management of prostate cancer using PSMA-ligand PET/CT (Eiber et al., 2017).
Eigenschaften
Sequenz |
LLHETDSAV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
PSMA/PSM-P1 (4-12); PSMA peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)